1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide
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Overview
Description
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide, also known as MC-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of quaternary ammonium salts and has a molecular weight of 363.7 g/mol. The purpose of
Mechanism of Action
The exact mechanism of action of 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide is not fully understood, but it is thought to act by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins. This compound has been shown to bind to these proteins and prevent their aggregation, which may help to prevent the formation of toxic oligomers and fibrils that are thought to contribute to the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of amyloid beta and alpha-synuclein aggregation, the reduction of oxidative stress, and the modulation of inflammation. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide in lab experiments is its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, which are difficult to study due to their propensity to aggregate. However, one limitation of using this compound is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for experimentation.
Future Directions
There are a number of future directions for research on 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide, including the development of more efficient synthesis methods to increase yield, the investigation of its potential therapeutic applications in other neurodegenerative diseases, and the evaluation of its safety and efficacy in clinical trials. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promise as a potential therapeutic agent for the treatment of neurodegenerative diseases. Its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, as well as its neuroprotective effects, make it an attractive candidate for further research. While there are still many questions to be answered regarding its mechanism of action and potential therapeutic applications, the future looks bright for this promising compound.
Synthesis Methods
The synthesis of 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide involves the reaction of 2-acetylpyridine and p-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reacted with methyl iodide to form the quaternary ammonium salt, which is purified by recrystallization from ethanol. The yield of the synthesis is typically around 50%.
Scientific Research Applications
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects, which may be attributed to its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, which are implicated in the pathogenesis of these diseases.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(3-methylpyridin-1-ium-1-yl)propan-1-one;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClNO.BrH/c1-11-4-3-9-17(10-11)12(2)15(18)13-5-7-14(16)8-6-13;/h3-10,12H,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZCWBAMEMVWGV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC=C1)C(C)C(=O)C2=CC=C(C=C2)Cl.[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198657 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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